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molecular formula C12H16FNO B8690830 3-(Dimethylamino)-1-(4-fluorophenyl)-2-methylpropan-1-one CAS No. 53012-99-0

3-(Dimethylamino)-1-(4-fluorophenyl)-2-methylpropan-1-one

Cat. No. B8690830
M. Wt: 209.26 g/mol
InChI Key: SRKRSCMXPYMZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03944600

Procedure details

A mixture of 42 g. (0.20 mole) of 3-dimethylamino-4'-fluoro-2-methylpropiophenone and 100 ml. of concentrated sulfuric acid is warmed to 90°C over one hour and stirred at 90°C for two hours. The reaction is cooled and quenched in ice and the product extracted into toluene. The toluene layer is washed with aqueous sodium hydroxide and water and concentrated in vacuo to give 5-fluoro-2-methyl-1-indanone.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)[CH2:3][CH:4]([CH3:14])[C:5]([C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)=[O:6].S(=O)(=O)(O)O>>[F:13][C:10]1[CH:9]=[C:8]2[C:7](=[CH:12][CH:11]=1)[C:5](=[O:6])[CH:4]([CH3:14])[CH2:3]2

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
CN(CC(C(=O)C1=CC=C(C=C1)F)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at 90°C for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 42 g
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled
CUSTOM
Type
CUSTOM
Details
quenched in ice
EXTRACTION
Type
EXTRACTION
Details
the product extracted into toluene
WASH
Type
WASH
Details
The toluene layer is washed with aqueous sodium hydroxide and water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C2CC(C(C2=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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